1-(4-Aminophenyl)-3-pyrrolidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminophenyl)-3-pyrrolidinol is an organic compound characterized by the presence of an aminophenyl group attached to a pyrrolidinol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-3-pyrrolidinol can be synthesized through several synthetic routes. One common method involves the reduction of 1-(4-nitrophenyl)-3-pyrrolidinol using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out in an alcohol solvent like ethanol or methanol under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient and scalable production of the compound, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-3-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aminophenyl group or the pyrrolidinol moiety.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrrolidinol structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Reagents such as halogens or sulfonyl chlorides in the presence of a base like sodium hydroxide are typical.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amino derivatives or fully reduced compounds.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
1-(4-Aminophenyl)-3-pyrrolidinol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-3-pyrrolidinol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
- 1-(4-Aminophenyl)-2-pyrrolidinol
- 1-(4-Aminophenyl)-3-pyrrolidinone
- 1-(4-Aminophenyl)-3-pyrrolidine
Comparison: 1-(4-Aminophenyl)-3-pyrrolidinol is unique due to the presence of both an aminophenyl group and a pyrrolidinol moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-(4-aminophenyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXNLJITQBHSMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610646 |
Source
|
Record name | 1-(4-Aminophenyl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503457-32-7 |
Source
|
Record name | 1-(4-Aminophenyl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.